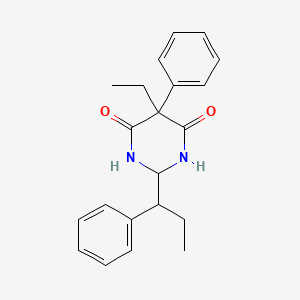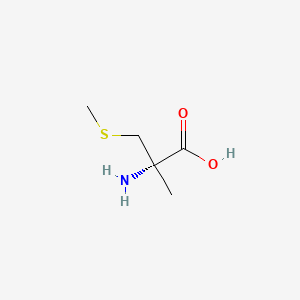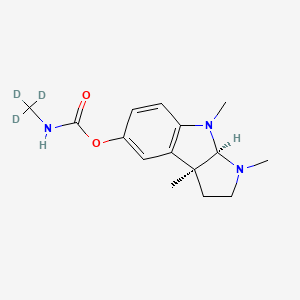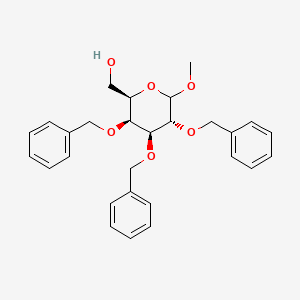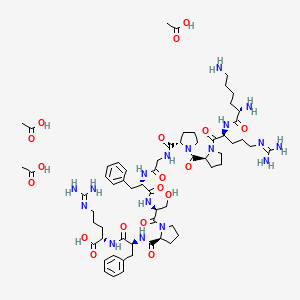
Eszopiclone N-Oxide
Descripción general
Descripción
Eszopiclone N-Oxide is a metabolite of eszopiclone, a nonbenzodiazepine hypnotic agent used primarily for the treatment of insomnia. Eszopiclone is the active S(+)-enantiomer of zopiclone, and its N-oxide derivative is formed through oxidative metabolism. This compound is of interest due to its potential pharmacological activity and its role in the metabolic pathway of eszopiclone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Eszopiclone N-Oxide typically involves the oxidation of eszopiclone. This can be achieved using various oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure the reaction proceeds efficiently.
Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale oxidation processes using similar oxidizing agents. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and concentration of oxidizing agents. The product would then be purified using techniques like crystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: Eszopiclone N-Oxide primarily undergoes reduction and substitution reactions.
Common Reagents and Conditions:
Reduction: The reduction of this compound can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran.
Substitution: Substitution reactions can involve nucleophiles such as amines or thiols, which can replace the oxygen atom in the N-oxide group under suitable conditions.
Major Products Formed:
Reduction: The major product of reduction is eszopiclone, as the N-oxide group is converted back to the original amine.
Substitution: Depending on the nucleophile used, various substituted derivatives of eszopiclone can be formed, which may have different pharmacological properties.
Aplicaciones Científicas De Investigación
Eszopiclone N-Oxide has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolic pathways of eszopiclone and to develop methods for its detection and quantification in biological samples.
Biology: Research on this compound helps in understanding the metabolic fate of eszopiclone in the human body and its potential effects on various biological systems.
Medicine: Studies on this compound contribute to the development of safer and more effective hypnotic agents by providing insights into the metabolism and pharmacokinetics of eszopiclone.
Industry: In the pharmaceutical industry, this compound is used in the quality control of eszopiclone formulations to ensure the absence of unwanted metabolites.
Mecanismo De Acción
The exact mechanism of action of Eszopiclone N-Oxide is not fully understood. it is believed to interact with the gamma-aminobutyric acid (GABA) receptor complexes at binding sites located near benzodiazepine receptors, similar to eszopiclone. This interaction enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. The N-oxide derivative shows weak pharmacological activity compared to eszopiclone, indicating that the N-oxide group may reduce the compound’s affinity for the GABA receptors .
Comparación Con Compuestos Similares
Zopiclone: The racemic mixture of which eszopiclone is the active S(+)-enantiomer.
Zaleplon: Another nonbenzodiazepine hypnotic agent with a similar mechanism of action.
Zolpidem: A nonbenzodiazepine hypnotic agent that also acts on GABA receptors but has a different chemical structure.
Uniqueness of Eszopiclone N-Oxide: this compound is unique in that it is a specific metabolite of eszopiclone, providing insights into the metabolic processes and potential pharmacological effects of eszopiclone. Its formation and presence in the body can influence the overall pharmacokinetic profile of eszopiclone, making it an important compound for research and development in the field of hypnotic agents.
Propiedades
IUPAC Name |
[(7S)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methyl-4-oxidopiperazin-4-ium-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O4/c1-24(27)8-6-22(7-9-24)17(26)28-16-14-13(19-4-5-20-14)15(25)23(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTIKKTXLHVRKN-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCN(CC1)C(=O)O[C@H]2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164891 | |
| Record name | Eszopiclone N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151851-70-6 | |
| Record name | Eszopiclone N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151851706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eszopiclone N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ESZOPICLONE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K91HXH30LD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


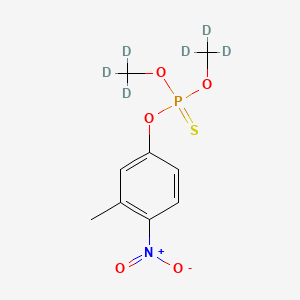
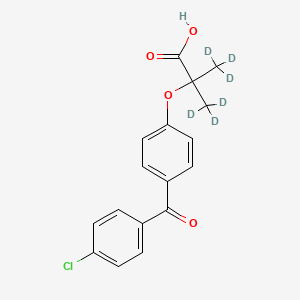




![2-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole](/img/structure/B563009.png)
